molecular formula C19H20Cl2N4O4S B2618640 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE CAS No. 1215832-35-1

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2618640
CAS No.: 1215832-35-1
M. Wt: 471.35
InChI Key: DANXGYIYYPOJKM-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride is a complex organic compound that features a benzothiazole ring, a nitrobenzamide group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the benzothiazole ring using reagents such as thionyl chloride and methanol, respectively.

    Attachment of the Nitrobenzamide Group: The nitrobenzamide moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

    Addition of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate compound with 2-dimethylaminoethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst, acidic conditions.

    Substitution: Nucleophiles like amines, thiols, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonyl derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling cascades and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-aminobenzamide hydrochloride: Similar structure but with an amino group instead of a nitro group.

    N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide hydrochloride: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S.ClH/c1-22(2)10-11-23(18(25)12-4-6-13(7-5-12)24(26)27)19-21-16-15(28-3)9-8-14(20)17(16)29-19;/h4-9H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANXGYIYYPOJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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